
2-Chloro-3-(dimethylamino)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- is an organic compound with a complex structure that includes a phenyl group, a dimethylamino group, and a chlorine atom
Métodos De Preparación
The synthesis of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- typically involves the reaction of 2-chloro-1-phenyl-1-propanone with dimethylamine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- can be compared with similar compounds such as:
3-Chloro-2-methyl-1-propene: This compound has a similar chlorine substitution but lacks the phenyl and dimethylamino groups.
1-Propanol, 3-chloro-: This compound has a similar backbone but differs in the functional groups attached.
The uniqueness of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
67835-25-0 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-chloro-3-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)8-10(12)11(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
FTFBMWOFULYALF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


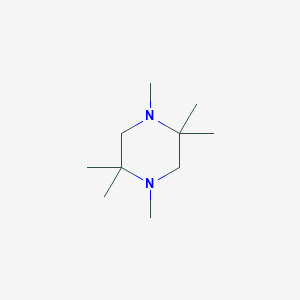
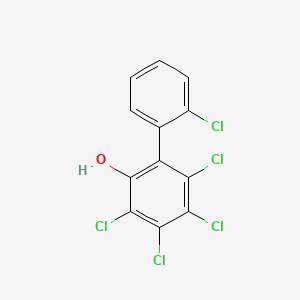
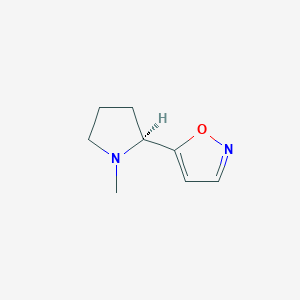
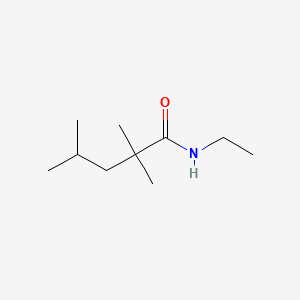
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
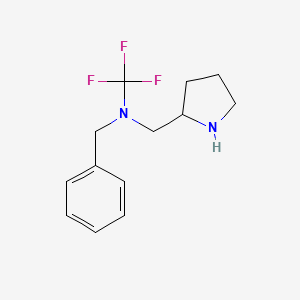
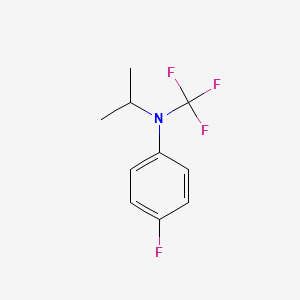
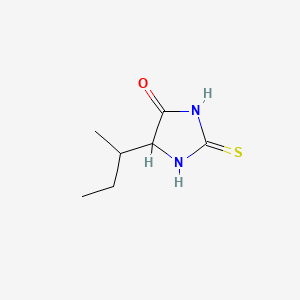

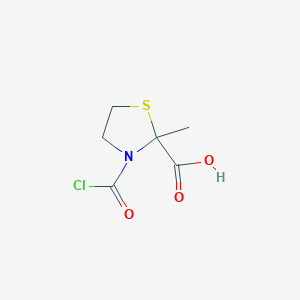
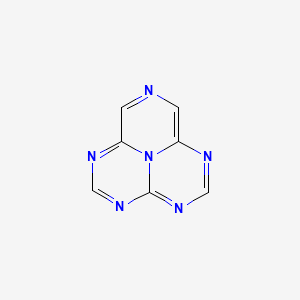
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)
